6-Methylnonan-2-amine

Description

Contextualization of Branched-Chain Aliphatic Amines in Organic Chemistry

Aliphatic amines are a class of organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl group (a hydrocarbon chain). solubilityofthings.comfiveable.me These compounds are classified as primary (1°), secondary (2°), or tertiary (3°), depending on the number of alkyl groups attached to the nitrogen atom. wikipedia.orglibretexts.org 6-Methylnonan-2-amine is a primary aliphatic amine, as the nitrogen atom is bonded to one alkyl group and two hydrogen atoms.

The "branched-chain" designation indicates that the hydrocarbon chain is not linear. In this compound, a methyl group is attached to the sixth carbon of a nonane (B91170) chain. This branching has significant effects on the molecule's physical and chemical properties compared to its straight-chain counterparts. Branching can lower the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. It also introduces steric hindrance around the amine functional group, which can influence its reactivity. fiveable.me

Branched-chain aliphatic amines are crucial building blocks in modern synthetic organic chemistry. acs.org Their structural complexity allows for the creation of more sophisticated molecules, particularly in the development of pharmaceuticals and agrochemicals where specific three-dimensional shapes are often required for biological activity. ijrpr.com

Historical Development of Research on Nonane Derivatives

The study of alkanes, the fundamental hydrocarbon structures, dates back to the 19th century with the development of systematic nomenclature. wikipedia.org Nonane (C₉H₂₀), a nine-carbon alkane, and its various isomers, including branched versions like methylnonane, form the backbone of many organic compounds. wikipedia.orgchemicalbook.comnist.gov

Historically, research into long-chain aliphatic compounds, including nonane derivatives, was driven by industrial applications. For instance, in the mid-20th century, long-chain secondary amines gained importance as additives for lubricating oils. marquette.edu The synthesis of related ketones, such as 6-methylheptan-2-one, has been developed for use as a precursor in the fragrance and vitamin synthesis industries. google.com

The development of synthetic methods for specific nonane derivatives has evolved with organic chemistry. Early methods often involved multi-step processes, but modern techniques, including transition-metal catalyzed reactions, have enabled more efficient and selective synthesis of complex aliphatic molecules. acs.orgacs.org While specific historical research on this compound is not extensively documented, its study is a logical extension of the broader historical interest in functionalized long-chain hydrocarbons.

Fundamental Significance of Amine Functionalities in Chemical Systems

The amine functional group (-NH₂) is one of the most important in chemistry and biology. ijrpr.compurkh.com Its significance stems from several key properties:

Basicity and Nucleophilicity: The nitrogen atom in an amine has a lone pair of electrons, making it a Lewis base (electron donor) and a nucleophile (nucleus-seeking). universalclass.com This allows amines to react with a wide variety of electrophiles (electron-seeking species), forming the basis for countless organic reactions. solubilityofthings.comwikipedia.org As bases, amines react with acids to form ammonium (B1175870) salts. wikipedia.org

Hydrogen Bonding: Primary and secondary amines can participate in hydrogen bonding, where a hydrogen atom bonded to the nitrogen is attracted to an electronegative atom like oxygen or nitrogen in another molecule. fiveable.meuniversalclass.com This ability significantly influences physical properties such as boiling point and solubility in polar solvents like water. wikipedia.org

Biological Importance: Amine functionalities are ubiquitous in nature. They are the defining feature of amino acids, the building blocks of proteins. purkh.com Many neurotransmitters (e.g., serotonin, dopamine) and vitamins are amines, playing critical roles in physiological processes. purkh.com This biological relevance makes amine-containing compounds a major focus of pharmaceutical and medicinal chemistry research. ijrpr.com

Synthetic Versatility: In the laboratory and in industry, amines are essential intermediates for synthesizing a vast array of products, including polymers like nylon, dyes, pesticides, and pharmaceuticals. ijrpr.compurkh.com

The amine group in this compound endows it with these characteristic properties, making it a potentially valuable intermediate in various chemical syntheses.

Overview of Current Academic Research Trajectories for this compound

While specific academic publications focusing exclusively on this compound are limited, research on closely related compounds provides insight into potential areas of investigation. The study of similar branched-chain primary amines, such as 2-amino-6-methylheptane, suggests several research trajectories. stenutz.eusigmaaldrich.com

Current research involving such amines often focuses on their use as building blocks in synthesis. For example, they can be used to create larger, more complex molecules with specific properties, such as n-type photoconductors or substituted pyrrolidones. sigmaaldrich.com Another area of interest is the development of new synthetic methodologies where such amines act as nucleophiles. sigmaaldrich.com

Given its structure, potential research on this compound could explore:

Asymmetric Synthesis: Developing methods to synthesize specific stereoisomers of this compound, as chirality is often crucial in biologically active molecules.

Catalysis: Using the amine as a ligand for metal catalysts or as an organocatalyst itself in various chemical transformations.

Materials Science: Incorporating the compound into polymers or other materials to modify their properties.

Medicinal Chemistry: Using it as a scaffold or intermediate for the synthesis of new potential therapeutic agents, leveraging the lipophilic nonane chain and the reactive amine group.

The synthesis of its corresponding ketone, 6-methylnonan-2-one (B2623210), is documented, suggesting that reductive amination could be a viable route to produce this compound for further study. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Property | 2-Methylnonane nist.govchemsrc.com | 6-Methylheptan-2-amine stenutz.eusigmaaldrich.com |

| Molecular Formula | C₁₀H₂₂ | C₈H₁₉N |

| Molecular Weight | 142.28 g/mol | 129.24 g/mol |

| Boiling Point | 166-169 °C | 154-156 °C |

| Density | 0.726 g/mL at 20 °C | 0.767 g/mL at 25 °C |

| Refractive Index | n20/D 1.410 | n20/D 1.422 |

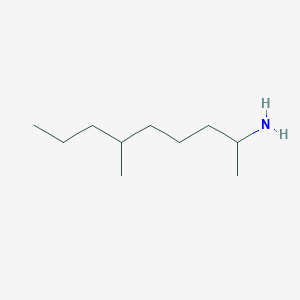

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H23N |

|---|---|

Molecular Weight |

157.30 g/mol |

IUPAC Name |

6-methylnonan-2-amine |

InChI |

InChI=1S/C10H23N/c1-4-6-9(2)7-5-8-10(3)11/h9-10H,4-8,11H2,1-3H3 |

InChI Key |

KJDAFNMLVGZVPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCCC(C)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylnonan 2 Amine

Stereoselective Synthesis of 6-Methylnonan-2-amine

The presence of a stereocenter in this compound makes its stereoselective synthesis a significant challenge and a primary focus of advanced organic synthesis. The ability to selectively produce one enantiomer over the other is critical, as different stereoisomers can exhibit distinct biological activities and physical properties.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral amines. nih.gov This approach utilizes chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. scu.edu.cn For the synthesis of this compound, this would typically involve the asymmetric reduction of a suitable prochiral imine precursor. The development of efficient chiral metal complex catalysts and organocatalysts is a significant focus in this area. scu.edu.cn

Key strategies in asymmetric catalysis that could be applied to this compound synthesis include:

Asymmetric Hydrogenation: This is one of the most direct methods for preparing chiral amines. nih.gov It involves the hydrogenation of a prochiral imine, derived from 6-methylnonan-2-one (B2623210), in the presence of a chiral transition metal catalyst. nih.gov

Asymmetric Reductive Amination: This method can be used to synthesize chiral amines from achiral ketones. wikipedia.org In this process, 6-methylnonan-2-one would react with an amine in the presence of a chiral catalyst and a reducing agent to form the desired enantiomer of this compound. wikipedia.org

The effectiveness of these methods is highly dependent on the catalyst system employed, with ongoing research focused on developing catalysts with high enantioselectivity and broad substrate scope. nih.govscu.edu.cn

Chiral Auxiliary-Based Syntheses of this compound Precursors

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. nih.gov

For the synthesis of this compound precursors, a chiral auxiliary could be attached to a molecule that will eventually become part of the final amine. For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be used to control the stereoselective alkylation of a precursor fragment. nih.govsioc-journal.cn

A general sequence for this approach might involve:

Attachment of a chiral auxiliary to a suitable starting material.

A diastereoselective reaction to introduce the desired stereochemistry at what will become the C2 position of this compound.

Removal of the chiral auxiliary to yield an enantiomerically enriched precursor, which can then be converted to the final product.

While effective, this method requires additional steps for the attachment and removal of the auxiliary.

Enzymatic Approaches for Enantiopure this compound Synthesis

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative for the synthesis of enantiopure amines. frontiersin.orgrsc.org Enzymes operate under mild conditions and often exhibit exceptional stereo- and regioselectivity. frontiersin.org

For the synthesis of enantiopure this compound, several enzymatic strategies could be employed:

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.nettdx.cat A suitable ω-transaminase could convert 6-methylnonan-2-one into either the (R) or (S) enantiomer of this compound with high enantiomeric excess.

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones to produce chiral amines. researchgate.net

Reductive Aminases (RedAms): These enzymes are a promising class for the stereoselective amination of ketones. frontiersin.org

Kinetic Resolution: An enzyme could be used to selectively react with one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted, enantiopure amine.

Recent advancements have focused on combining enzymes in cascade reactions to improve efficiency and overcome equilibrium limitations. tdx.cathims-biocat.eu For example, an alcohol dehydrogenase (ADH) could be paired with an amine dehydrogenase (AmDH) to convert an alcohol to the corresponding amine. nih.gov

Conventional Synthetic Routes to this compound

While stereoselective methods are crucial for obtaining specific enantiomers, conventional synthetic routes provide access to racemic mixtures of this compound, which can be sufficient for certain applications or serve as a starting point for resolution.

Reductive Amination Strategies for this compound

Reductive amination is a widely used and versatile method for the synthesis of amines. wikipedia.orgnumberanalytics.com It involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the amine. wikipedia.orgnumberanalytics.com

To synthesize this compound, the precursor ketone, 6-methylnonan-2-one, would be reacted with ammonia (B1221849) in the presence of a suitable reducing agent. d-nb.info

Key Components of Reductive Amination:

| Component | Examples | Function |

| Carbonyl Compound | 6-Methylnonan-2-one | Provides the carbon skeleton of the target amine. |

| Amine Source | Ammonia | Introduces the nitrogen atom. |

| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (Na(CH₃COO)₃BH), Catalytic Hydrogenation (H₂/catalyst) | Reduces the intermediate imine to the final amine. wikipedia.orgsigmaaldrich.com |

This one-pot reaction is often efficient, though it typically produces a racemic mixture of the amine when a chiral center is formed. wikipedia.org

Gabriel Synthesis and Analogous Methods for this compound

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. wikipedia.orgmasterorganicchemistry.com This method avoids the over-alkylation that can occur when reacting alkyl halides directly with ammonia. masterorganicchemistry.comlibretexts.org

The traditional Gabriel synthesis involves two main steps:

N-alkylation of potassium phthalimide (B116566) with an alkyl halide. wikipedia.orgnrochemistry.com

Hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide to release the primary amine. wikipedia.orgnrochemistry.com

To apply this to this compound, one would need to start with 2-halo-6-methylnonane. However, the Gabriel synthesis is generally inefficient for secondary alkyl halides, making it a less favorable route for this specific compound. wikipedia.org

Modifications and alternative reagents have been developed to address the limitations of the traditional Gabriel synthesis, sometimes allowing for the synthesis of secondary amines or improving yields with more hindered halides. wikipedia.orgnumberanalytics.com

Nitrile Reduction Pathways to this compound

The reduction of nitriles presents a robust and widely utilized method for the synthesis of primary amines, including this compound. studymind.co.ukyoutube.com This transformation involves the conversion of a nitrile group (-C≡N) into a primary amine group (-CH₂NH₂). The synthesis of the precursor nitrile can be accomplished via nucleophilic substitution of an appropriate alkyl halide with a cyanide salt. youtube.com

A common and highly effective reagent for this reduction is lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether. studymind.co.uk The reaction proceeds through the nucleophilic addition of hydride ions to the carbon atom of the nitrile, followed by an aqueous workup to yield the primary amine. libretexts.org

Alternatively, catalytic hydrogenation offers another pathway for nitrile reduction. This method employs hydrogen gas in the presence of a metal catalyst, such as nickel or platinum, under conditions of high temperature and pressure. studymind.co.uk Sodium metal in ethanol (B145695) can also be used to achieve this reduction. studymind.co.uk

A key consideration in employing nitrile reduction for the synthesis of this compound is that this method results in a product with one additional carbon atom compared to the starting alkyl halide, due to the introduction of the carbon atom from the cyanide nucleophile. youtube.com

Table 1: Comparison of Nitrile Reduction Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride Reduction | 1. LiAlH₄, dry ether2. H₂O workup | Typically room temperature | High yields, effective for a wide range of nitriles | Pyrophoric reagent, requires anhydrous conditions |

| Catalytic Hydrogenation | H₂, Ni or Pt catalyst | High temperature and pressure | Avoids pyrophoric reagents, suitable for industrial scale | Requires specialized high-pressure equipment |

| Sodium/Ethanol Reduction | Na, ethanol | Reflux | Less hazardous than LiAlH₄ | Can have lower yields and selectivity |

Alkylation Reactions in the Synthesis of this compound

Alkylation reactions provide another strategic approach to constructing the carbon skeleton and introducing the amine functionality necessary for this compound. One potential pathway involves the use of organometallic reagents. For instance, the addition of an appropriate Grignard or organolithium reagent to a suitable electrophile can form the carbon backbone. Subsequent functional group transformations would then be required to introduce the amine group.

A more direct method for forming the C-N bond is through reductive amination. This process involves the reaction of a ketone, in this case, 6-methylnonan-2-one, with ammonia in the presence of a reducing agent. researchgate.net This "one-pot" reaction forms an imine intermediate which is then immediately reduced to the corresponding primary amine. d-nb.info

Novel Synthetic Approaches for this compound

Recent advancements in synthetic chemistry offer innovative and potentially more sustainable routes to amines like this compound.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, presents significant advantages for amine synthesis. vapourtec.com These benefits include enhanced reaction control, improved safety, and greater scalability. vapourtec.com Reactions such as reductive amination and alkylation can be adapted to flow systems, often leading to higher yields and selectivities. iqs.eduresearchgate.net The precise control over parameters like temperature, pressure, and reaction time in a flow reactor can be particularly beneficial for optimizing the synthesis of this compound. vapourtec.comiqs.edu

Photochemical Routes to this compound

Photochemical reactions, which utilize light to initiate chemical transformations, are emerging as a powerful tool in organic synthesis. For amine synthesis, photocatalytic methods can enable novel reaction pathways. researchgate.net For instance, photocatalytic hydroamination of an appropriate alkene with ammonia could potentially yield this compound. kyoto-u.ac.jp Some photocatalytic systems have demonstrated the ability to produce anti-Markovnikov products with high regioselectivity, which could be advantageous depending on the chosen alkene precursor. kyoto-u.ac.jp These reactions often proceed under mild conditions and can offer unique selectivity compared to traditional thermal methods. acs.orgunica.it

Purification and Isolation Techniques for Synthetic this compound

Following the synthesis, the purification and isolation of this compound are critical to obtain a product of high purity. As an amine, it is a basic compound and can be converted into a salt by treatment with an acid, such as hydrochloric acid (HCl). researchgate.net This salt may precipitate from the reaction mixture and can be purified by crystallization from a suitable solvent. researchgate.net The pure amine can then be regenerated by treatment with a base.

For chiral separations, if a racemic mixture of this compound is produced, resolution can be achieved by reacting the amine with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid. libretexts.org This reaction forms a mixture of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization. libretexts.org After separation, the individual enantiomers of the amine can be recovered by treatment with a base. libretexts.org

Chromatographic techniques are also widely used for purification. Column chromatography, with a suitable stationary phase and eluent system, can effectively separate the desired amine from byproducts and unreacted starting materials. For chiral separations, chiral chromatography, which utilizes a chiral stationary phase, can be employed to resolve the enantiomers.

Table 2: Purification Techniques for this compound

| Technique | Principle | Application |

| Crystallization | Difference in solubility of the compound and impurities at different temperatures. | Purification of the amine or its salt. |

| Acid-Base Extraction | The basic nature of the amine allows for its separation from neutral or acidic impurities by converting it to a water-soluble salt. | Initial workup and purification. |

| Distillation | Separation based on differences in boiling points. | Purification of the liquid amine. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | General purification from byproducts. |

| Chiral Resolution via Diastereomeric Salts | Formation of separable diastereomeric salts with a chiral resolving agent. libretexts.org | Separation of enantiomers. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Analytical or preparative separation of enantiomers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.